molecular formula C14H14N4O3S B12629063 N-(3-Azido-4-hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide CAS No. 918161-83-8

N-(3-Azido-4-hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B12629063
CAS No.: 918161-83-8
M. Wt: 318.35 g/mol
InChI Key: BNVXVXWYSHMNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Azido-4-hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide: is a complex organic compound characterized by the presence of azido, hydroxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Azido-4-hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the azidation of a precursor compound, followed by sulfonamide formation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various sulfonamide derivatives.

Scientific Research Applications

Biology: In biological research, the compound’s azido group can be utilized in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Azido-4-hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxy and sulfonamide groups can form hydrogen bonds and interact with various biological targets, influencing their activity and function.

Comparison with Similar Compounds

  • N-(3-Azido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide
  • N-(3-Azido-5-methylphenyl)-4-methylbenzene-1-sulfonamide
  • N-(4-Hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide

Uniqueness: N-(3-Azido-4-hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. The presence of both azido and hydroxy groups in the same molecule allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

918161-83-8

Molecular Formula

C14H14N4O3S

Molecular Weight

318.35 g/mol

IUPAC Name

N-(3-azido-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H14N4O3S/c1-9-3-5-12(6-4-9)22(20,21)17-11-7-10(2)14(19)13(8-11)16-18-15/h3-8,17,19H,1-2H3

InChI Key

BNVXVXWYSHMNCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)C)O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.